molecular formula C10H26NO2Si3 B14119207 CID 87319099

CID 87319099

Cat. No.: B14119207
M. Wt: 276.57 g/mol
InChI Key: PXZKMLQHHLRXJD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Aminopropylbis(trimethylsiloxy)methylsilane involves specific reaction conditions and routes. One common method includes the reaction of 3-aminopropyltrimethoxysilane with trimethylsilyl chloride under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

3-Aminopropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The trimethylsiloxy groups can be hydrolyzed under acidic or basic conditions to form silanols.

    Condensation Reactions: It can react with other silanes or siloxanes to form larger siloxane networks.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Aminopropylbis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopropylbis(trimethylsiloxy)methylsilane involves its ability to form covalent bonds with various substrates. The amino group can react with other functional groups, such as carboxyl or hydroxyl groups, to form stable amide or ester bonds. This property makes it useful in the modification of surfaces and the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

3-Aminopropylbis(trimethylsiloxy)methylsilane can be compared with other similar compounds, such as:

The uniqueness of 3-Aminopropylbis(trimethylsiloxy)methylsilane lies in its specific structure, which provides distinct reactivity and stability compared to other aminosilanes.

Properties

Molecular Formula

C10H26NO2Si3

Molecular Weight

276.57 g/mol

InChI

InChI=1S/C10H26NO2Si3/c1-15(2,3)12-10(14,8-7-9-11)13-16(4,5)6/h7-9,11H2,1-6H3

InChI Key

PXZKMLQHHLRXJD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CCCN)(O[Si](C)(C)C)[Si]

Origin of Product

United States

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